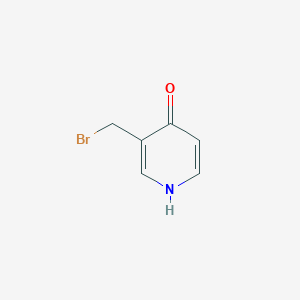
3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a sec-butyl group at position 3, a methyl group at position 1, and a propyl group at position 4, making it a unique and structurally interesting molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 3-(sec-butyl)-1-methyl-4-propyl-1,3-diketone with hydrazine hydrate under reflux conditions can yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Sec-butyl)-1-methyl-4-ethyl-1h-pyrazol-5-amine
- 3-(Sec-butyl)-1-methyl-4-isopropyl-1h-pyrazol-5-amine
- 3-(Sec-butyl)-1-methyl-4-butyl-1h-pyrazol-5-amine
Uniqueness
3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl, methyl, and propyl groups at specific positions on the pyrazole ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
5-butan-2-yl-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-7-9-10(8(3)6-2)13-14(4)11(9)12/h8H,5-7,12H2,1-4H3 |
Clé InChI |
KZTFXATYWAIQLA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N(N=C1C(C)CC)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


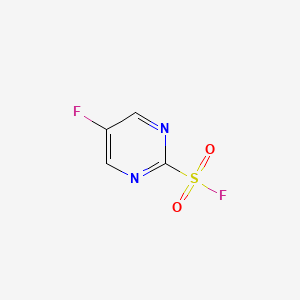
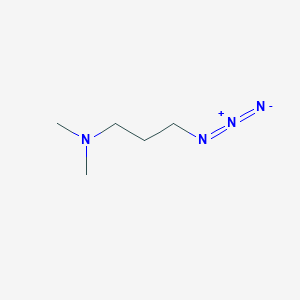

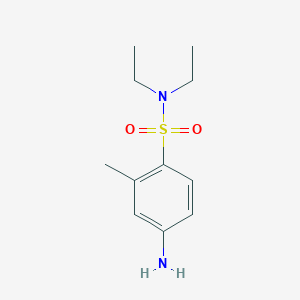
![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)
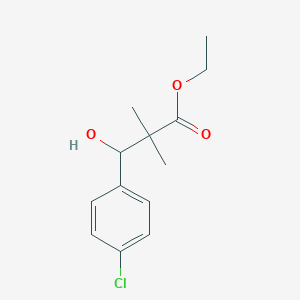
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)

![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
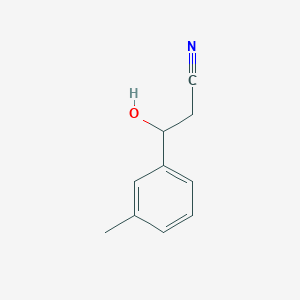
![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)


